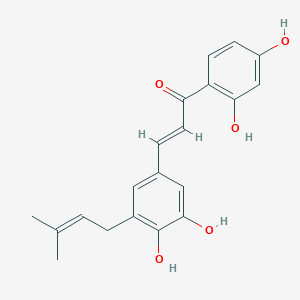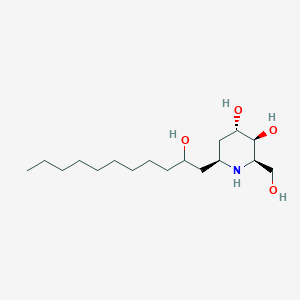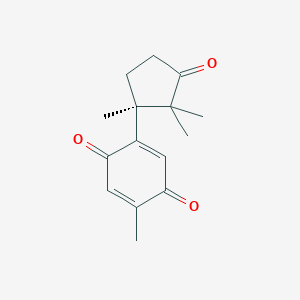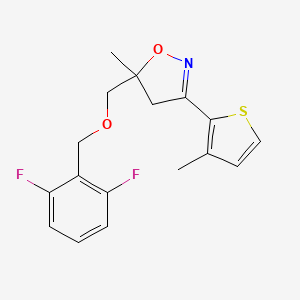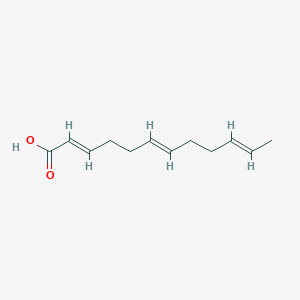
Dodeca-2,6,10-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeca-2,6,10-trienoic acid is a dodecatrienoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Aplicaciones Científicas De Investigación
Alkamides and Plant Chemistry
Dodeca-2,6,10-trienoic acid, often studied in the form of its derivatives such as alkylamides, plays a significant role in plant chemistry. Research on Echinacea purpurea roots identified various alkylamides including dodeca-2E,4E,8Z-trienoic acid isobutylamide, underscoring the chemical complexity of plant extracts. These compounds are important for understanding the plant's biochemistry and potential therapeutic applications (Bauer, Remiger, & Wagner, 1988).
Extraction and Purification Techniques
High-speed countercurrent chromatography (HSCCC) has been effectively used for separating alkylamides, including dodeca-2E,4E,8Z-trienoic acid isobutylamide, from Echinacea angustifolia roots. This highlights advances in extraction and purification techniques essential for research and development in natural product chemistry (Lopes-Lutz, Mudge, Ippolito, Brown, & Schieber, 2011).
Pharmacokinetics and Tissue Distribution
Studies have explored the pharmacokinetics and tissue distribution of dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides in rats. This research is crucial for understanding how these compounds are metabolized and distributed in living organisms, providing insights that could guide their therapeutic use (Woelkart, Frye, Derendorf, Bauer, & Butterweck, 2009).
Biochemical Signaling and Interactions
The compound's role in biochemical signaling has been studied in various contexts. For example, research on algal pheromone biosynthesis involving similar trienoic acids offers insights into biochemical signaling pathways in both marine and terrestrial organisms (Neumann & Boland, 1990).
Antimicrobial Activity
Farnesoic acid derivatives, structurally related to dodeca-2,6,10-trienoic acid, have been evaluated for their antimicrobial activities. This research contributes to the understanding of the potential applications of these compounds in controlling pathogenic microorganisms (Kim & Oh, 2002).
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(2E,6E,10E)-dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,13,14)/b3-2+,7-6+,11-10+ |
Clave InChI |
RDTZLVAIDUPJHK-DJWHJZFYSA-N |
SMILES isomérico |
C/C=C/CC/C=C/CC/C=C/C(=O)O |
SMILES canónico |
CC=CCCC=CCCC=CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




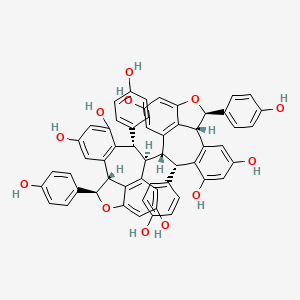
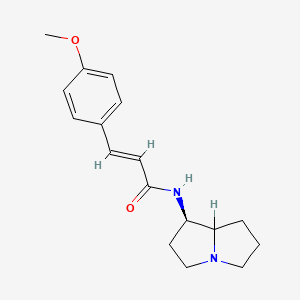

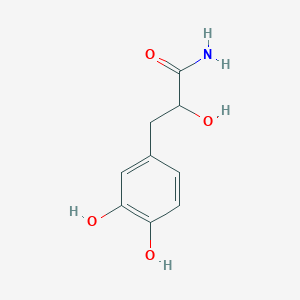
![2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol](/img/structure/B1249779.png)

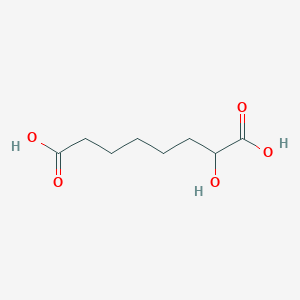
![(1S,6S,7S,8R,9R)-6-hydroxy-2,4',9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2'-furan]-3',4,12-trione](/img/structure/B1249788.png)
